

# Technical Guide: Physicochemical Properties of 2-(3-aminopyridin-2-yl)acetic acid

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## Compound of Interest

Compound Name: 2-(3-Aminopyridin-2-yl)acetic acid

Cat. No.: B1317749

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## Abstract

This technical guide provides an overview of the key physicochemical properties of **2-(3-aminopyridin-2-yl)acetic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicted values and established experimental protocols for determining these essential parameters. The methodologies detailed herein are standard in the pharmaceutical industry and are provided to guide researchers in the characterization of this and similar molecules. Understanding these properties is critical for the advancement of drug discovery and development programs.

## Introduction

**2-(3-aminopyridin-2-yl)acetic acid** is a substituted pyridine derivative. The physicochemical properties of such a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the importance of key properties, presents available data, and describes the experimental procedures for their determination.

## Physicochemical Properties

A summary of the available and predicted physicochemical data for **2-(3-aminopyridin-2-yl)acetic acid** is presented below. It is important to note that specific experimental values for

melting point, boiling point, pKa, and aqueous solubility were not found in the reviewed literature. For comparative purposes, data for a related isomer, 2-(2-aminopyridin-3-yl)acetic acid, is included where available.

Table 1: Summary of Physicochemical Data for **2-(3-aminopyridin-2-yl)acetic acid** and a Related Isomer

Property	2-(3-aminopyridin-2-yl)acetic acid (Predicted/Not Available)	2-(2-aminopyridin-3-yl)acetic acid (CAS: 101860-97-3)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	152.15 g/mol	152.15 g/mol [1]
Melting Point	Not Available	219-221.5 °C (decomposition) [2]
Boiling Point	Not Available	379.2±27.0 °C (Predicted)
pKa	Not Available	Not Available
Aqueous Solubility	Not Available	Not Available
LogP	Not Available	Not Available

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

### Melting Point Determination

The melting point is a critical indicator of purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Methodology: Capillary Melting Point Determination[3][4]

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[4][5]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[3]
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[3]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[6]

## pKa Determination

The acid dissociation constant (pKa) is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[7]

Methodology: Potentiometric Titration[8][9]

- Solution Preparation: A solution of the compound is prepared at a known concentration, typically around 1 mM.[8][9] The ionic strength of the solution is kept constant using an electrolyte like KCl.[8]
- Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[8][9] A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments.[8][9]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8][9]
- Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the ionizable group.[8][9] The experiment should be repeated at least three times to ensure reproducibility.[8][9]

## Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. Low solubility can be a major hurdle in drug development.[10][11] Both kinetic and thermodynamic solubility are important parameters.

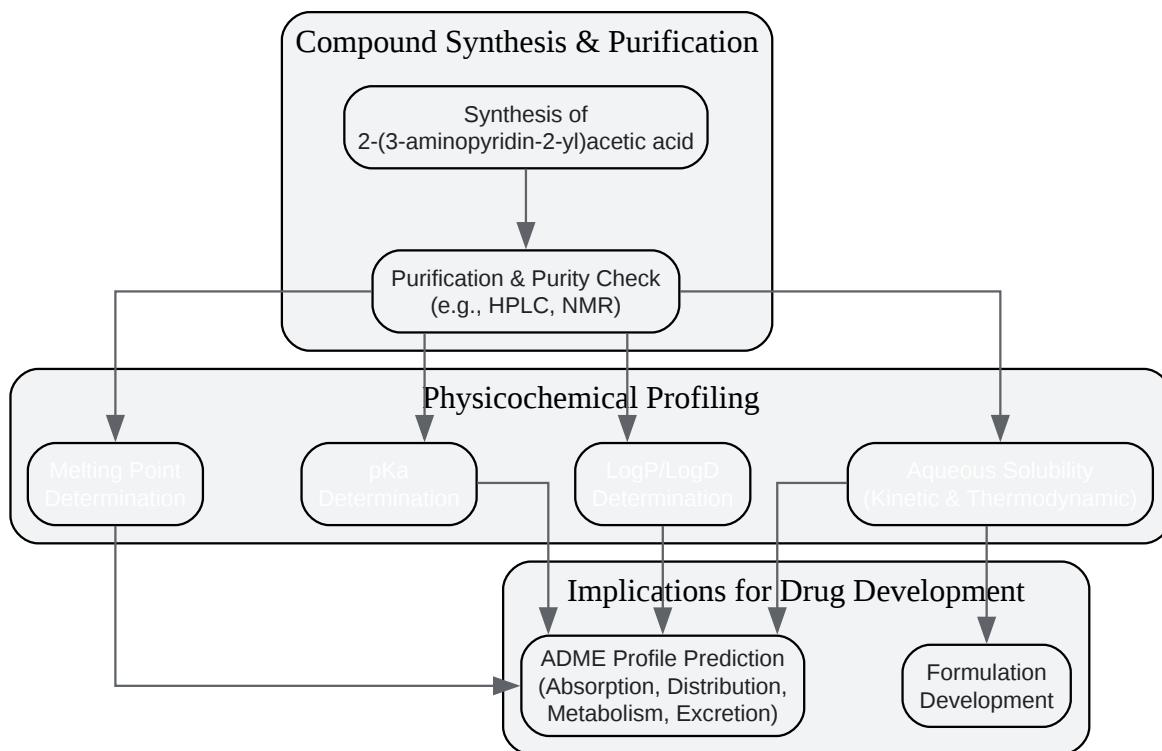
Methodology: Shake-Flask Method for Thermodynamic Solubility[10][12]

- Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH.
- Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[12]
- Sample Processing: The resulting suspension is filtered or centrifuged to separate the undissolved solid.
- Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC/MS).[10][12] This concentration represents the thermodynamic solubility at that specific pH and temperature.

## Visualizations

### Experimental Workflow for Physicochemical Characterization

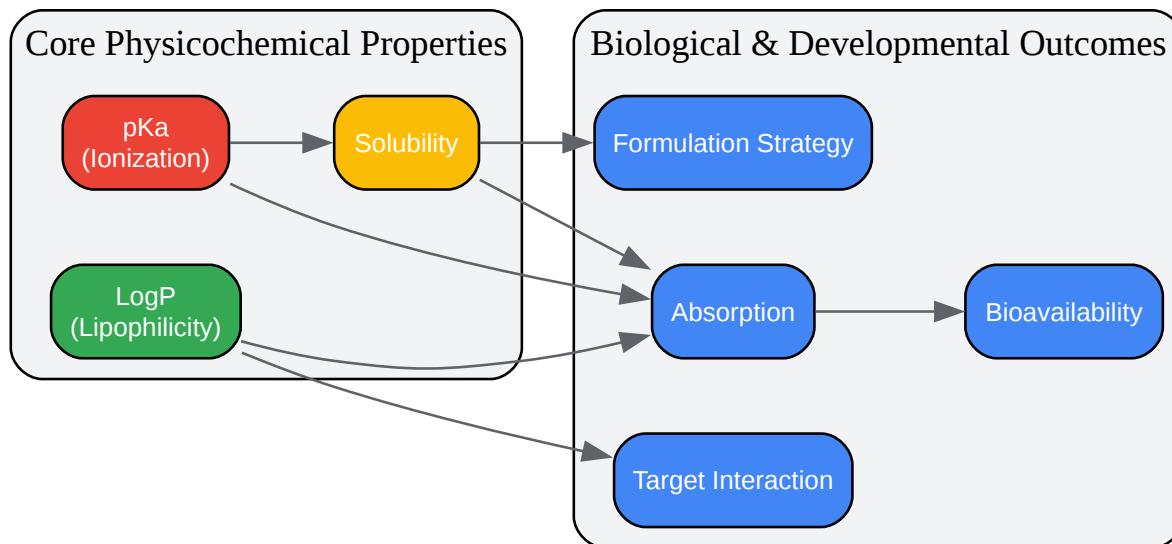
The following diagram illustrates a typical workflow for the initial physicochemical characterization of a new chemical entity.

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Caption: Workflow for Physicochemical Characterization.

## Interrelationship of Physicochemical Properties in Drug Development

This diagram shows the logical relationship between key physicochemical properties and their impact on the drug development process.



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